![molecular formula C16H21N3O2 B2636216 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide CAS No. 2034301-01-2](/img/structure/B2636216.png)
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide
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Description
Scientific Research Applications
Synthesis of NNN Pincer Palladium(II) Complexes
This compound has been used in the synthesis of NNN pincer palladium(II) complexes . These complexes were prepared and characterized by spectroscopic methods . The molecular structures of some complexes have also been determined by X-ray single-crystal diffraction .
Application in Heck Coupling Reaction
The synthesized palladium(II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with olefins . Under optimal reaction conditions, the expected various styrenes were obtained in moderate to high yields .
Synthesis of Indole Derivatives
The compound has been used in the synthesis of indole derivatives . These derivatives were synthesized and biologically evaluated for their microtubule-destabilising effects, and antiproliferative activities against the National Cancer Institute 60 (NCI60) human cancer cell line panel .
Inhibition of Tubulin
The indole derivatives were able to induce G2/M cell cycle arrest and apoptosis in MDA-MB-231 triple-negative breast cancer cells . Molecular docking simulation results suggested that these derivatives inhibit tubulin by binding at the colchicine site .
Synthesis of 1,2,3-Triazoles
The compound has been used in the synthesis of 1,2,3-triazoles . These triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Antibacterial and Antifungal Activity
The compound has been used in the synthesis of compounds that show potential antibacterial and antifungal activity .
properties
IUPAC Name |
3-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(8-7-15-5-2-1-3-6-15)17-10-13-21-14-12-19-11-4-9-18-19/h1-6,9,11H,7-8,10,12-14H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXWMQIIHPQJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide |
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